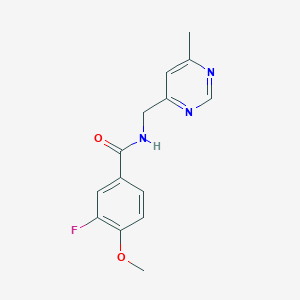

3-fluoro-4-methoxy-N-((6-methylpyrimidin-4-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds like “3-fluoro-4-methoxy-N-((6-methylpyrimidin-4-yl)methyl)benzamide” belong to a class of organic compounds known as benzamides, which are amides between a benzene ring and a carboxylic acid . They are used in a wide range of applications, including as pharmaceuticals, dyes, fungicides, and plastics .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with a carboxylic acid or its derivative . The specific synthesis route would depend on the exact structure of the compound and the starting materials available .Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis

The chemical reactions of a compound can be studied using various techniques, including spectroscopy, chromatography, and electrochemistry . These techniques can provide information about the reactivity of the compound and its potential to undergo certain types of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its boiling point, density, and pKa, can be predicted using computational methods or determined experimentally . These properties can provide important information about the compound’s stability, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen

Medicine

In the medical field, this compound could be explored for its potential as a phosphodiesterase inhibitor . Phosphodiesterases play a crucial role in cellular signaling, and their inhibition can have therapeutic effects for diseases like asthma, COPD, and erectile dysfunction .

Agriculture

For agricultural applications, the compound’s derivatives could be investigated for their use as growth regulators or pesticides . The structural similarity to known pyrimidinyl compounds suggests potential activity against certain plant pathogens or pests .

Material Science

In material science, the compound might be used in the synthesis of novel polymers or coatings . Its benzamide moiety could potentially interact with other substances to create materials with unique properties like enhanced durability or chemical resistance .

Environmental Science

Environmental science could benefit from this compound through the development of sensors or indicators for pollutants. The fluorine and methoxy groups may allow for the detection of specific environmental contaminants .

Biochemistry

Biochemically, “3-fluoro-4-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide” could be a valuable tool in studying enzyme inhibition or protein interactions . Its structure could bind to active sites or allosteric sites on enzymes, providing insights into enzyme function and regulation .

Pharmacology

In pharmacology, research could focus on the compound’s potential as a drug candidate for various diseases. Its molecular framework might be conducive to binding with biological targets, leading to the development of new medications .

Wirkmechanismus

Mode of Action

Without specific knowledge of the compound’s primary target, it’s challenging to describe its precise mode of action. Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been shown to influence various biochemical pathways . For example, some benzamide derivatives have been found to inhibit phosphodiesterase enzymes , which play a crucial role in cellular signal transduction.

Pharmacokinetics

The compound’s molecular weight, polarity, and potential for hydrogen bonding can influence its pharmacokinetic properties . For instance, its relatively low molecular weight (below 500 Da) and the presence of polar groups could potentially enhance its absorption and distribution .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific information about its target and mode of action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its activity . Additionally, the presence of other molecules could lead to competitive or noncompetitive inhibition, affecting the compound’s efficacy .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-fluoro-4-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O2/c1-9-5-11(18-8-17-9)7-16-14(19)10-3-4-13(20-2)12(15)6-10/h3-6,8H,7H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYSXELNYVQNRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)CNC(=O)C2=CC(=C(C=C2)OC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-4-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-(2-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)ethyl)benzamide](/img/structure/B2932415.png)

![3-chloro-2-(4-{[(4-chlorobenzoyl)oxy]ethanimidoyl}-2-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2932418.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2932420.png)

![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2932421.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2932423.png)

![5-(2-methoxyethyl)-7-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2932426.png)

![3-Methyl-6-[[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2932429.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2932431.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2932432.png)

![Ethyl benzo[d][1,2,3]thiadiazole-5-carboxylate](/img/structure/B2932434.png)

![7-(4-ethoxyphenyl)-3-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2932437.png)